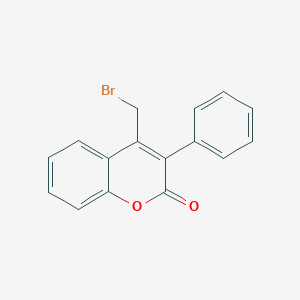
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- is a chemical compound belonging to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of a bromomethyl group at the 4-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- typically involves the bromination of 2H-1-Benzopyran-2-one derivatives. One common method is the bromination of 4-methyl-3-phenyl-2H-1-benzopyran-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding carbonyl compounds.
Reduction: Methyl derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-iodo-6,7-dimethoxy-
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-chloro-
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-methyl-
Uniqueness
The presence of both a bromomethyl group and a phenyl group in 2H-1-Benzopyran-2-one, 4-(bromomethyl)-3-phenyl- makes it unique compared to other benzopyran derivatives
Properties
CAS No. |
828265-72-1 |
|---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-(bromomethyl)-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-13-12-8-4-5-9-14(12)19-16(18)15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
HBKIGWWOQOGZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



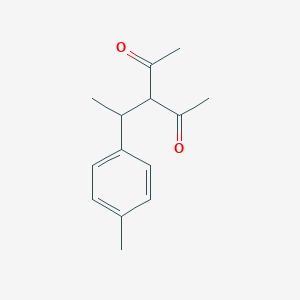
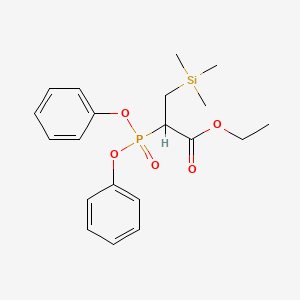
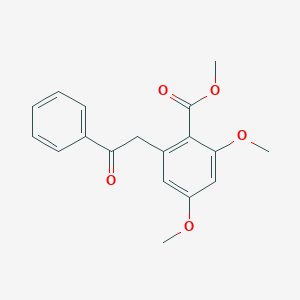

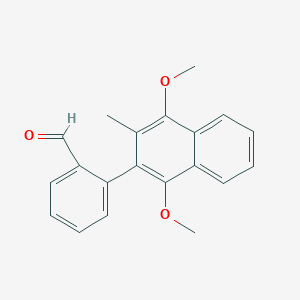
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
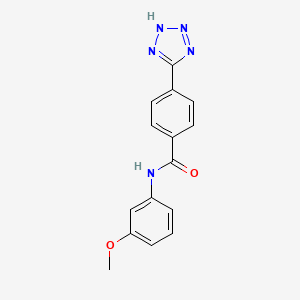
![N-[(5Z)-5-(2-Methylpropylidene)-4-oxo-2-cyclopenten-1-yl]benzamide](/img/structure/B12536945.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
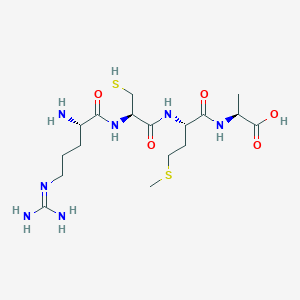
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
